molecular formula C₁₂H₂₁NO₉ B1139811 2-O-Methyl-b-D-N-acetylneuraminic acid CAS No. 23755-35-3

2-O-Methyl-b-D-N-acetylneuraminic acid

Cat. No. B1139811
CAS RN: 23755-35-3
M. Wt: 323.3
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2-O-Methyl-b-D-N-acetylneuraminic acid and its analogs involves multi-step chemical processes. For instance, the methyl ester of N-acetylneuraminic acid β-methyl ketoside is a common starting material. Through a series of derivatization reactions involving thiophosgene, p-cresol, benzoyl chloride, and acetic anhydride/pyridine, followed by transformation with iodomethane and reduction, various deoxy derivatives of N-acetylneuraminic acid are obtained. These derivatives are then hydrolyzed to afford the desired sialic acid analogs, demonstrating the compound's synthetic flexibility and the ability to generate structural variations for further study (Schreiner, Christian, & Zbiral, 1990).

Molecular Structure Analysis

The molecular dynamics simulation and quantum mechanical calculations provide insight into the three-dimensional structure and conformation of α-Neu5Ac in biological environments. These studies reveal two conformational models stabilized by water-mediated hydrogen bonds, emphasizing the complex interplay between molecular structure and biological function (Priyadarzini, Subashini, Selvin, & Veluraja, 2012).

Chemical Reactions and Properties

The chemical reactions involving 2-O-Methyl-b-D-N-acetylneuraminic acid highlight its reactivity and interaction with enzymes. For example, certain sialic acid analogs demonstrate varying degrees of activation by CMP-sialate synthase, indicating their potential utility in probing the enzymatic mechanisms of sialic acid biosynthesis and function (Schreiner, Christian, & Zbiral, 1990).

Physical Properties Analysis

The crystal structure of N-acetylneuraminic acid methyl ester monohydrate, closely related to 2-O-Methyl-b-D-N-acetylneuraminic acid, provides essential insights into the compound's physical properties. The extensive system of hydrogen bonds observed in the crystal lattice suggests strong interactions that could influence the solubility, stability, and reactivity of sialic acid derivatives (O'Connell, 1973).

Chemical Properties Analysis

The modification of sialic acid to produce 2-O-Methyl-b-D-N-acetylneuraminic acid alters its chemical properties, affecting its biological activity and interaction with proteins. For example, the migration of O-acetyl groups in N,O-acetylneuraminic acids can lead to spontaneous transformations, affecting the biological functions of sialic acids and their derivatives. These transformations underline the importance of chemical modifications in determining the biological roles and therapeutic potential of sialic acid analogs (Kamerling, Schauer, Shukla, Stoll, van Halbeek, & Vliegenthart, 1987).

Scientific Research Applications

Enzymatic Activity and Interaction

  • Studies have shown that various derivatives of N-acetylneuraminic acid, including 2-O-Methyl-b-D-N-acetylneuraminic acid, interact differently with enzymes. For instance, 4-O-methyl-N-acetylneuraminic acid exhibits distinct enzyme activity levels and interactions with sialytransferase in microsomal fractions of equine liver, compared to CMP-N-acetylneuraminic acid, suggesting variations in enzyme-substrate affinities and reaction velocities based on structural differences (Beau & Schauer, 1980).

Chemical Properties and Binding Mechanisms

  • Research involving the complexation of Ca+2 with various derivatives of N-acetylneuraminic acid, including its methyl ester and α and β methyl glycosides, reveals significant insights into the chemical shift changes upon binding, indicating differential binding strengths and mechanisms between various anomeric forms (Czarniecki & Thornton, 1977).

Inhibitor Synthesis and Pharmacological Potential

  • Synthesis studies of 2,3-Dehydro-4-epi-N-acetylneuraminic acid, a derivative of N-acetylneuraminic acid, have demonstrated its potential as a neuraminidase inhibitor, a finding that suggests applications in the development of antiviral agents (Kumar et al., 1981).

Synthetic Studies for Drug Development

  • Synthetic studies on derivatives of N-acetylneuraminic acid, such as 4-O-, 9-O-, and 4,9-Di-O-Acetyl-N-Acetylneuraminic Acids, have been conducted to understand their structural variations and potential applications in developing new drugs or diagnostic tools (Hasegawa et al., 1990).

Safety And Hazards

Currently, there is no specific information available regarding the safety and hazards of 2-O-Methyl-b-D-N-acetylneuraminic acid.


Future Directions

2-O-Methyl-b-D-N-acetylneuraminic acid holds immense scientific potential. This versatile material finds applications in various research realms, including drug development, glycobiology, and immunology7. Its unique properties make it a compelling candidate for advancing scientific knowledge and discovering innovative solutions7.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7+,8+,9+,10+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRVVFURCKKXOD-AGNBLMTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-O-Methyl-b-D-N-acetylneuraminic acid

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